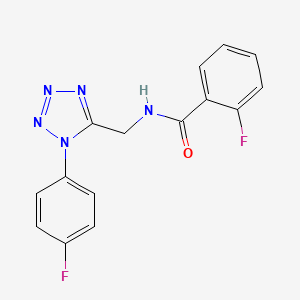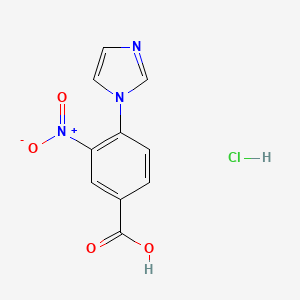
(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a cyano group, dichlorophenyl group, and a pyrazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the 5-phenyl-1H-pyrazole intermediate. This intermediate is then reacted with 2,3-dichlorobenzonitrile under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require stability and reactivity.
作用機序
The mechanism of action of (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate conversion.
類似化合物との比較
Similar Compounds
- (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide can be compared with other compounds that have similar structural features, such as:
- (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-methyl-1H-pyrazol-4-yl)prop-2-enamide
- (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-ethyl-1H-pyrazol-4-yl)prop-2-enamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its (Z)-configuration. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
特性
CAS番号 |
1005860-51-4 |
|---|---|
分子式 |
C19H12Cl2N4O |
分子量 |
383.23 |
IUPAC名 |
(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C19H12Cl2N4O/c20-15-7-4-8-16(17(15)21)24-19(26)13(10-22)9-14-11-23-25-18(14)12-5-2-1-3-6-12/h1-9,11H,(H,23,25)(H,24,26)/b13-9- |
InChIキー |
PHHVMKYXVCDFPL-LCYFTJDESA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Methylphenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2789528.png)

![2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2789531.png)

![4-(dimethylsulfamoyl)-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2789534.png)

![6-Ethyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2789537.png)

![3-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-hydroxy-6-methyl-2H-pyran-2-one; dimethylamine](/img/structure/B2789539.png)
![[4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate](/img/structure/B2789540.png)


![2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2789546.png)
![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride](/img/structure/B2789547.png)
